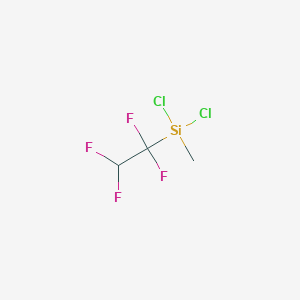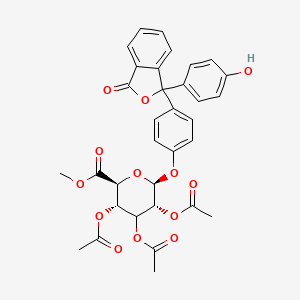
Phenolphthalein Acetobromo-beta-D-glucuronic Acid Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenolphthalein Acetobromo-beta-D-glucuronic Acid Methyl Ester is a complex organic compound that has garnered interest in various scientific fields. This compound is known for its unique structure, which combines phenolphthalein, acetobromo, and glucuronic acid methyl ester moieties. It is primarily used as a substrate in biochemical assays, particularly for the detection of beta-glucuronidase activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenolphthalein Acetobromo-beta-D-glucuronic Acid Methyl Ester typically involves multiple steps. One common method includes the acetylation of glucuronic acid followed by bromination to introduce the acetobromo group. The final step involves the esterification with phenolphthalein .
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized chemical manufacturing facilities. The process involves strict control of reaction conditions such as temperature, pH, and the use of catalysts to ensure high yield and purity. The compound is often produced in powdered form and requires careful handling and storage at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Phenolphthalein Acetobromo-beta-D-glucuronic Acid Methyl Ester undergoes various chemical reactions, including:
Substitution Reactions: The acetobromo group can be substituted by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The phenolphthalein moiety can undergo redox reactions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or other strong bases.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Phenolphthalein and glucuronic acid derivatives.
Oxidation: Oxidized forms of phenolphthalein.
Scientific Research Applications
Phenolphthalein Acetobromo-beta-D-glucuronic Acid Methyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Serves as a substrate for beta-glucuronidase in enzymatic assays.
Medicine: Investigated for its potential in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and biochemical assays
Mechanism of Action
The compound exerts its effects primarily through its interaction with beta-glucuronidase. When used as a substrate, it is hydrolyzed by the enzyme to release phenolphthalein, which can be quantitatively measured. This reaction is often used to detect the presence and activity of beta-glucuronidase in various biological samples .
Comparison with Similar Compounds
Similar Compounds
Phenolphthalein beta-D-glucuronide: Another substrate for beta-glucuronidase with similar applications.
Acetobromo-alpha-D-glucuronic Acid Methyl Ester: Used in the synthesis of glucuronide prodrugs.
Uniqueness
Phenolphthalein Acetobromo-beta-D-glucuronic Acid Methyl Ester is unique due to its combined structural features, which allow it to serve as a versatile substrate in biochemical assays. Its ability to undergo various chemical reactions also makes it valuable in synthetic chemistry .
Properties
Molecular Formula |
C33H30O13 |
|---|---|
Molecular Weight |
634.6 g/mol |
IUPAC Name |
methyl (2S,3S,5R,6S)-3,4,5-triacetyloxy-6-[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C33H30O13/c1-17(34)41-26-27(42-18(2)35)29(43-19(3)36)32(45-28(26)31(39)40-4)44-23-15-11-21(12-16-23)33(20-9-13-22(37)14-10-20)25-8-6-5-7-24(25)30(38)46-33/h5-16,26-29,32,37H,1-4H3/t26-,27?,28-,29+,32+,33?/m0/s1 |
InChI Key |
DJVJTSIIHJRHEH-JQILAHKBSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](O[C@H]([C@@H](C1OC(=O)C)OC(=O)C)OC2=CC=C(C=C2)C3(C4=CC=CC=C4C(=O)O3)C5=CC=C(C=C5)O)C(=O)OC |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=C(C=C2)C3(C4=CC=CC=C4C(=O)O3)C5=CC=C(C=C5)O)C(=O)OC)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


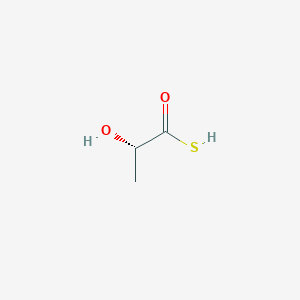
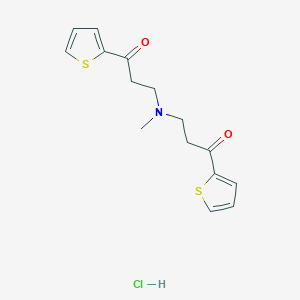
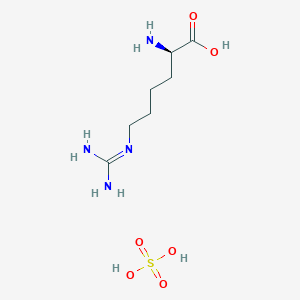

![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxylatobutan-2-yl]-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13420957.png)
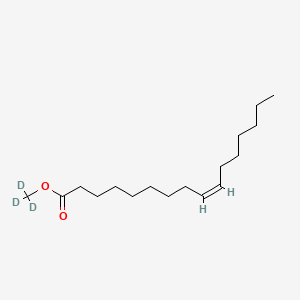
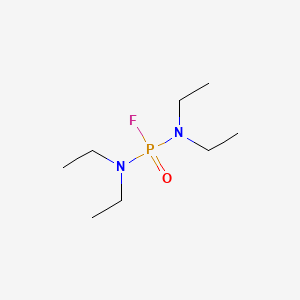
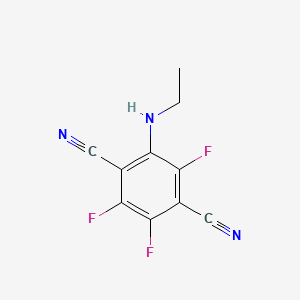
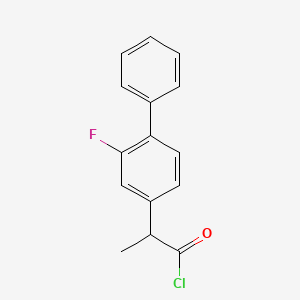
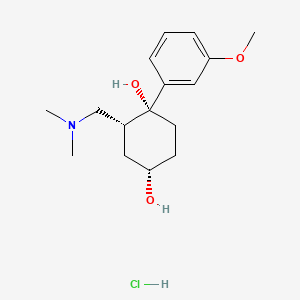


![2-[(3-Fluoropyridin-2-yl)amino]ethanol](/img/structure/B13420993.png)
